![molecular formula C15H19N3O B5615033 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5615033.png)
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
1,3,4-Oxadiazole derivatives, including those similar to the specified compound, are typically synthesized through a multistep process. The process involves converting organic acids into corresponding esters, followed by conversion to hydrazides and subsequently to 5-substituted-1,3,4-oxadiazole derivatives. These derivatives are then further modified to achieve the desired compounds, such as those containing piperidine groups (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of related 1,3,4-oxadiazole compounds has been characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectral data. These compounds typically exhibit distinct structural features, such as specific bonding patterns and molecular geometries, contributing to their biological activities (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving 1,3,4-oxadiazole derivatives often include interactions with different reagents to introduce or modify functional groups, impacting their chemical properties and biological activities. These compounds can participate in various chemical reactions due to their reactive oxadiazole core and the functional groups attached to their structures.
Physical Properties Analysis
Although specific data on the physical properties of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine may not be directly available, typical 1,3,4-oxadiazole derivatives exhibit characteristics such as melting points, solubility, and crystalline structures. These properties can significantly affect their pharmacological utility and formulation (El-Emam et al., 2012).
Safety and Hazards
特性
IUPAC Name |
3-(4-methylphenyl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-5-7-13(8-6-12)15-16-14(19-17-15)11-18-9-3-2-4-10-18/h5-8H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLREQZYGDEJFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。